molecular formula C8H9NO3S B11708537 N-Acetylbenzenesulfonamide CAS No. 5661-14-3

N-Acetylbenzenesulfonamide

Cat. No.: B11708537
CAS No.: 5661-14-3
M. Wt: 199.23 g/mol
InChI Key: JHKCSRBLMSDCML-UHFFFAOYSA-N
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Description

Foundational Significance of Sulfonamide Derivatives in Chemical Science

The sulfonamide functional group (-SO2NH-) is a cornerstone in the field of medicinal chemistry, a significance that dates back to the discovery of sulfonamide-based antibacterial drugs. nih.gov Often called "sulfa drugs," these compounds were the first antimicrobial agents to be widely used, revolutionizing medicine before the era of penicillin. researchgate.net Their primary mechanism of antimicrobial action involves acting as structural analogues of para-aminobenzoic acid (PABA), which allows them to competitively inhibit the enzyme dihydropteroate (B1496061) synthetase in bacteria. ekb.egwisdomlib.org This inhibition disrupts the synthesis of folic acid, a vital component for bacterial DNA and RNA production, thereby halting cellular growth and proliferation. wisdomlib.org

The importance of sulfonamides extends far beyond their antibacterial properties. The structural motif is present in a vast array of therapeutic agents with diverse biological activities. nih.govekb.eg Researchers have successfully developed sulfonamide derivatives that function as diuretics, antidiabetics, anti-inflammatory agents, antivirals, and anticancer agents. nih.govresearchgate.net For instance, certain aromatic sulfonamides act as inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma and certain types of cancer. researchgate.netekb.eg

Beyond their direct applications in medicine, sulfonamides are valuable tools in synthetic chemistry. researchgate.net They are utilized as essential building blocks for the construction of more complex pharmaceuticals and also serve as protecting groups for amine functionalities due to their stability and subsequent ease of removal under mild conditions. ekb.eg The versatility of the sulfonamide group has also led to its exploration in other scientific domains, such as in the development of novel surfactants for enhanced oil recovery processes. acs.org The continuous exploration of sulfonamide modifications aims to enhance their therapeutic characteristics, improve efficacy, and reduce toxicity, ensuring their relevance in addressing contemporary health challenges. wisdomlib.org

Academic Research Trajectories and Scope for N-Acetylbenzenesulfonamide

This compound, as a specific member of the sulfonamide family, serves as a valuable compound in various academic research contexts. Its research trajectory has moved from being a simple derivative to a key subject in synthetic, mechanistic, and coordination chemistry studies.

A primary area of research involves its use as a starting material or intermediate in the synthesis of more complex molecules. A common synthetic route to produce related compounds is the acylation of benzenesulfonamide (B165840). smolecule.com For example, research has detailed the synthesis of various biologically active quinoline-4-carboxylic acids through the Pfitzinger reaction, which utilizes acetylbenzenesulfonamides as key starting reagents in reactions with isatins. bohrium.com Similarly, this compound is a precursor for producing 4-(2-bromoacetyl)benzenesulfonamide, a crucial intermediate for synthesizing other derivatives, such as enzyme inhibitors. mdpi.comtandfonline.com

The compound has also been central to mechanistic and structural studies. In the field of mass spectrometry, the fragmentation patterns of deprotonated N-acyl aromatic sulfonamides, including N-benzoylbenzenesulfonamide, have been investigated. These studies revealed unusual rearrangement mechanisms, such as a Smiles-type rearrangement where a carbonyl oxygen atom is transferred to the benzene (B151609) ring. nist.gov Furthermore, this compound has been used as a model compound in biophysical studies. For instance, its interaction with bovine carbonic anhydrase was studied to understand the binding mechanisms of sulfonamide inhibitors to this enzyme family, demonstrating energy transfer from tryptophan residues in the protein to the bound sulfonamide. annualreviews.org

In coordination chemistry, this compound has been studied as a ligand in the formation of metal complexes. Potentiometric studies have been conducted to determine the stability and formation constants of its complexes with divalent metal ions such as cobalt (Co(II)) and nickel (Ni(II)) in aqueous solutions. ijmrset.comijirset.com These studies provide insight into the coordination behavior of the sulfonamide group and its potential applications in analytical chemistry or as models for metalloenzymes. A method for the silylation of this compound has also been proposed to study the structural features of the resulting products. researcher.life

The following table summarizes the synthesis of various derivatives where an acetylbenzenesulfonamide moiety is a key component, highlighting its utility as a chemical building block.

Product CompoundStarting MaterialsReagents/ConditionsYield (%)M.P. (°C)Citation
4-(1H-benzimidazol-1-ylacetyl)benzenesulfonamide4-(bromoacetyl)benzenesulfonamide, BenzimidazoleNaH, DMF60%242-244 tandfonline.com
4-[(2-Ethyl-1H-benzimidazol-1-yl)acetyl]benzenesulfonamide4-(bromoacetyl)benzenesulfonamide, 2-EthylbenzimidazoleNaH, DMF71%236-238 tandfonline.com
3-(1H-benzimidazol-1-ylacetyl)benzenesulfonamide3-(bromoacetyl)benzenesulfonamide, BenzimidazoleNaH, DMF83%247-249 tandfonline.com
4-(2-Methyloxazol-4-yl)benzenesulfonamide4-(2-bromoacetyl)benzenesulfonamide, AcetamideFused at 150 °C63%- mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5661-14-3

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

N-(benzenesulfonyl)acetamide

InChI

InChI=1S/C8H9NO3S/c1-7(10)9-13(11,12)8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)

InChI Key

JHKCSRBLMSDCML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Approaches

Direct Acylation and Derivatization Routes

Direct acylation represents the most straightforward pathway to N-acetylbenzenesulfonamide, involving the formation of a new bond between the nitrogen atom of benzenesulfonamide (B165840) and an acetyl group.

Acylation of Sulfonamides Using Acidic or Basic Conditions

The N-acylation of benzenesulfonamide is commonly achieved by reacting it with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640). dergipark.org.trsmolecule.com This transformation can be effectively conducted under various conditions, including basic, acidic, or even neutral (solvent-free) environments.

Basic Conditions: In basic media, reagents like trialkylamines, pyridine, or alkali hydroxides are used to facilitate the reaction. dergipark.org.tr These bases act by deprotonating the sulfonamide, increasing its nucleophilicity towards the electrophilic acylating agent.

Acidic Conditions: The reaction can also be promoted by acids. Concentrated sulfuric acid in acetic anhydride or the presence of various Lewis acids can catalyze the N-acylation. dergipark.org.trtubitak.gov.tr For instance, solid acid catalysts such as silica (B1680970) phosphoric acid and P₂O₅/SiO₂ have been shown to be effective, particularly under solvent-free conditions, which aligns with green chemistry principles. tubitak.gov.trsid.ir Studies have optimized reaction conditions, noting that for the reaction of benzenesulfonamide with acetic anhydride using a P₂O₅/SiO₂ catalyst, the best yield (90%) was achieved at 80 °C. sid.ir Bismuth(III) salts like BiCl₃ and Bi(OTf)₃ have also been employed as efficient catalysts for the N-acylation of a range of sulfonamides with both acid chlorides and anhydrides, proceeding rapidly in either heterogeneous or solvent-free setups. researchgate.net

Solvent-Free and Heterogeneous Systems: A significant advancement is the use of solvent-free and heterogeneous conditions, often with recyclable catalysts. This approach simplifies product purification, reduces waste, and is economically favorable. tubitak.gov.trsid.ir Ultrasound irradiation has also been reported as a catalyst-free and solvent-free method for the acylation of sulfonamides with acetic anhydride, offering high yields in a short time. orientjchem.org

Table 1: Comparison of Catalytic Systems for N-Acylation of Benzenesulfonamide

Catalyst System Acylating Agent Conditions Yield (%) Reference
P₂O₅/SiO₂ Acetic Anhydride 80 °C, Solvent-free 90 sid.ir
Silica Phosphoric Acid Acetic Anhydride Solvent-free Good to High tubitak.gov.tr
Bi(OTf)₃ Acetic Anhydride Solvent-free Good to Excellent researchgate.net
Ultrasound Acetic Anhydride Solvent-free High orientjchem.org
H₂SO₄ Acetic Anhydride Acetonitrile (B52724) Not specified dergipark.org.tr
Pyridine Acetyl Chloride Basic Medium Not specified dergipark.org.tr

Transition Metal-Catalyzed Acylation Reactions

While traditional methods are robust, transition metal catalysis offers alternative pathways with distinct advantages. Palladium-catalyzed methods, for example, are prevalent in forming C-N bonds. acs.org Although direct N-acetylation of benzenesulfonamide using transition metals is less common than arylation reactions, related carbonylative syntheses have been developed. For instance, palladium(0) can catalyze the carbonylative synthesis of N-acylsulfonamides from sulfonyl azides and a carbon monoxide source. acs.org This reaction proceeds through a sulfonyl isocyanate intermediate. acs.org

Copper-catalyzed reactions are also relevant in sulfonamide chemistry. nsps.org.ng While often employed for N-arylation, copper catalysts can be involved in multi-component reactions that result in complex sulfonamide-containing heterocycles. nih.govsemanticscholar.org For example, a copper-catalyzed reaction of 1-(2-aminophenyl)ethan-1-ones, sulfonyl azides, and terminal alkynes generates Z-configured 2-iminoquinolines, where the sulfonamide is incorporated into a more complex structure. nih.govsemanticscholar.org

Preparation of Phenacyl Bromide Intermediates

Phenacyl bromides are versatile building blocks in organic synthesis due to their two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom. researchgate.net In the context of this compound chemistry, derivatives containing a phenacyl bromide moiety can be synthesized and used to construct more complex heterocyclic structures. For example, a key intermediate in the synthesis of certain thiazole (B1198619) derivatives is prepared through the regioselective cyclization of thiosemicarbazones with phenacyl bromide. rsc.org While not a direct route to this compound itself, this methodology highlights how the core structure can be elaborated. The synthesis involves reacting a precursor, such as a thiosemicarbazone derived from a benzenesulfonamide, with phenacyl bromide to form a thiazole ring. rsc.org This demonstrates the use of phenacyl bromide in building upon a pre-existing sulfonamide scaffold.

Advanced Derivatization and Scaffold Construction

Beyond simple acylation, the this compound scaffold can be incorporated into larger, more complex molecules through advanced synthetic strategies. These methods are crucial for developing novel compounds with specific functions.

Aldol Condensation for Novel Conjugates

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enolate ion with a carbonyl compound. masterorganicchemistry.combyjus.com For this compound derivatives, this reaction is particularly useful when the structure contains a ketone, such as in 4-acetylbenzenesulfonamide. This compound can undergo Aldol condensation with various aldehydes or other ketones to form chalcone (B49325) derivatives, which are α,β-unsaturated ketones. smolecule.comnih.gov This process typically involves a base-catalyzed reaction where the acetyl group's α-protons are removed to form an enolate, which then attacks an aldehyde. nih.gov The resulting β-hydroxy ketone can then dehydrate to yield the conjugated chalcone. nih.govpressbooks.pub This strategy has been used to synthesize novel 2-pyrazoline (B94618) derivatives possessing an aminosulfonyl pharmacophore. nih.gov

Table 2: Aldol Condensation for Derivative Synthesis

Reactant 1 Reactant 2 Product Type Key Feature Reference
4-Acetylbenzenesulfonamide Substituted Aldehydes Chalcone α,β-Unsaturated Ketone nih.gov
Chalcone Derivative 4-Hydrazinobenzenesulfonamide Pyrazoline Derivative Heterocyclic Scaffold nih.gov

Palladium-Mediated Amidation in Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, often referred to as Buchwald-Hartwig amination. These methods can be used to couple sulfonamides with aryl halides or triflates. acs.org This allows for the functionalization of the this compound core or the synthesis of its precursors. For example, palladium catalysis can be used to couple primary sulfonamides with aryl halides to generate N-aryl sulfonamides. acs.org Furthermore, palladium-catalyzed amidation has been extended to couple amides and sulfonamides with enol triflates, providing a route to enamides. organic-chemistry.org This reaction typically uses a palladium source like Pd₂(dba)₃, a ligand such as Xantphos, and a base like Cs₂CO₃. organic-chemistry.org While this specific reaction creates an N-vinyl sulfonamide rather than an N-acetyl one, it illustrates the versatility of palladium catalysis in functionalizing the sulfonamide nitrogen. More directly, palladium-catalyzed C-H amidation allows for the introduction of a sulfonamide group at a specific position on an aromatic ketone, a transformation for which an electron-deficient palladium complex is crucial. nih.gov

Silylation Techniques for Structural Modification

The introduction of a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group, onto the nitrogen atom of this compound serves as a crucial synthetic strategy. This process, known as silylation, enhances the solubility of the sulfonamide in nonpolar organic solvents and increases its reactivity by activating the N-H bond. The resulting N-silylated sulfonamide is a versatile intermediate for further functionalization.

Several reagents are effective for the silylation of sulfonamides. Common trimethylsilylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N,O-Bis(trimethylsilyl)acetamide (BSA), often used with a catalyst like trimethylchlorosilane (TMCS). gcms.czsigmaaldrich.com The reaction of N-silylated sulfonamides, such as those derived from RSO₂NHSiMe₃ or RSO₂N(SiMe₃)₂, with dihalophosphoranes like Ph₃PCl₂ in chloroform (B151607) has been shown to yield N-trimethylsilylsulfonimidoyl chlorides. acs.org This highlights the utility of N-silylated intermediates in accessing more complex sulfur-nitrogen scaffolds. acs.orgacs.org

A general and efficient method for preparing sulfonamides involves the reaction of N-silylamines with sulfonyl chlorides. nih.govnih.gov In this approach, equimolar amounts of an N-silylamine and a sulfonyl chloride are refluxed in a solvent like acetonitrile for approximately one hour. nih.gov The reaction proceeds in high yield to form the sulfonamide and a volatile silyl chloride byproduct, which is easily removed. nih.gov This methodology is applicable to a wide range of substrates, including the synthesis of aliphatic, aromatic, and heterocyclic sulfonamides. nih.govnih.gov While sulfonyl chlorides are highly reactive, sulfonyl fluorides can also be used, albeit less efficiently. nih.gov The proposed mechanism involves an addition-elimination process at the sulfur center. nih.gov

The table below summarizes various silylating agents and their applications in the context of sulfonamide chemistry.

Silylating AgentAbbreviationTypical Application/ObservationReference(s)
N,O-Bis(trimethylsilyl)acetamideBSAUniversal, highly reactive silylating agent. gcms.cz
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAMore volatile byproducts than BSA, often used with TMCS as a catalyst. gcms.cz
TrimethylchlorosilaneTMCSFrequently used as a catalyst to increase the silylating potential of other reagents. gcms.cz
HexamethyldisilazaneHMDSA popular choice for silylation, often paired with TMCS. gcms.cz
TrimethylsilylimidazoleTMSIA strong silylating agent suitable for challenging substrates. gcms.cz
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAForms tert-butyldimethylsilyl (TBDMS) derivatives which are significantly more stable to hydrolysis than TMS derivatives. gcms.cz

N-Alkylation Strategies for Heterocyclic Integration

The N-alkylation of this compound is a key transformation for integrating this moiety into larger, often heterocyclic, structures. Due to the reduced nucleophilicity of the sulfonamide nitrogen, direct alkylation can be challenging, necessitating specialized strategies.

Borrowing Hydrogen Catalysis: A green and atom-economical approach involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology. organic-chemistry.orgionike.com In this process, a catalyst, typically based on ruthenium or iron, temporarily removes hydrogen from an alcohol to form an aldehyde in situ. organic-chemistry.orgionike.com The sulfonamide then condenses with the aldehyde, and the catalyst returns the hydrogen to the resulting intermediate to form the N-alkylated product, with water as the only byproduct. organic-chemistry.orgionike.com For instance, [Ru(p-cymene)Cl₂]₂ combined with ligands like dppf has been used to alkylate primary sulfonamides with both primary and secondary alcohols. organic-chemistry.org Similarly, an FeCl₂/K₂CO₃ system has proven effective for the N-alkylation of sulfonamides with benzylic alcohols, achieving high yields. ionike.com

Mitsunobu Reaction: The Mitsunobu reaction provides a reliable method for the N-alkylation of sulfonamides with primary or secondary alcohols under mild conditions. scribd.comthieme-connect.com This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (Ph₃P), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). scribd.com A notable variant is the Fukuyama-Mitsunobu reaction, which is specifically designed for the alkylation of secondary sulfonamides using nitrobenzenesulfonamides as pronucleophiles. scribd.comrsc.org

Reductive Amination: While less common due to the low nucleophilicity of sulfonamides, reductive amination protocols have been developed. researchgate.netresearchgate.net This involves the condensation of the sulfonamide with an aldehyde or ketone, followed by reduction of the resulting N-sulfonyl imine intermediate. A system using diiodine and triethylsilane in ethyl acetate (B1210297) has been shown to effectively promote this transformation. researchgate.net Nickel-catalyzed asymmetric reductive amination has also been achieved, expanding the scope to chiral sulfonamide synthesis. researchgate.net

Alkylation with Alkyl Halides: Conventional N-alkylation using alkyl halides can be accomplished under various conditions. The use of an anion exchange resin to support the sulfonamide salt provides a simple procedure where the supported nucleophile reacts with an alkyl halide in an alcoholic medium to yield the mono-N-alkylated product. tandfonline.com Alternatively, reactions can be catalyzed by Lewis acids like FeCl₃ or ZnCl₂, particularly when using dihaloalkanes as the alkylating agent. dnu.dp.ua

The following table outlines key N-alkylation strategies for sulfonamides.

MethodReagents/CatalystKey FeaturesReference(s)
Borrowing Hydrogen[Ru(p-cymene)Cl₂]₂/dppf; FeCl₂/K₂CO₃Atom-economical, uses alcohols as alkylating agents, water is the only byproduct. organic-chemistry.orgionike.com
Mitsunobu ReactionPh₃P, DEAD/DIADMild conditions, suitable for primary and secondary alcohols, proceeds with inversion of stereochemistry at the alcohol. scribd.comthieme-connect.com
Reductive AminationAldehyde/Ketone, I₂/Et₃SiH; Ni-catalystForms C-N bond from carbonyls, avoids use of alkyl halides. researchgate.netresearchgate.net
Alkylation with HalidesAnion exchange resin; Lewis acids (FeCl₃)Classical approach, resin-based method simplifies work-up. tandfonline.comdnu.dp.ua

Synthesis of Bis-Sulfonamide Architectures

Bis-sulfonamide architectures, where two sulfonamide moieties are linked together, are of significant interest in medicinal chemistry and materials science. The synthesis of such structures based on this compound can be achieved by linking two sulfonamide units through their nitrogen atoms or via a linker connecting the aryl rings.

A direct approach involves the reaction of a diamine with a suitable benzenesulfonyl chloride derivative. For example, the synthesis of N,N'-(ethane-1,2-diyl)bis(4-acetylbenzenesulfonamide) has been reported. researchgate.net This involves the reaction of 4-acetylbenzenesulfonyl chloride with ethylenediamine. The resulting bis-sulfonamide contains two N-H bonds that could potentially be acetylated in a subsequent step, or the synthesis could start from a pre-acetylated sulfonyl chloride if available.

Palladium-catalyzed cross-coupling reactions offer a versatile route to biaryl bis-sulfonamides. acs.orgtandfonline.com In one strategy, a C-H bond on an aromatic carboxamide is coupled with an iodobenzenesulfonamide derivative. acs.org This method can be adapted to create bis-sulfonamide linkages. For instance, a benzamide (B126) directing group can facilitate the ortho-arylation with a molecule already containing a sulfonamide, and this process can be repeated or designed with a di-iodinated linker to build the bis-sulfonamide structure. acs.org

Another strategy involves polymer-supported synthesis. A monomer such as [N-(2-pyridyl)]para-styrene sulfonamide can be polymerized, and the resulting polymer can be complexed with a metal like palladium. tandfonline.com While this example illustrates the creation of a polymeric sulfonamide, the underlying principles of reacting a vinyl-substituted sulfonamide can be applied in non-polymeric systems to couple two sulfonamide-containing units.

The table below details a specific example of a synthesized bis-sulfonamide.

Compound NameLinkerSynthetic PrecursorsReference
N,N'-(ethane-1,2-diyl)bis(4-acetylbenzenesulfonamide)Ethane-1,2-diyl4-Acetylbenzenesulfonyl chloride, Ethylenediamine researchgate.net

Isotopic Labeling in Synthetic Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms, tracking metabolic pathways, and aiding in structural analysis by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. scribd.comnih.gov For this compound and its derivatives, labeling with stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) provides profound insights into their chemical behavior.

Carbon-13 and Carbon-14 Labeling: The synthesis of sulfonamides labeled with ¹³C or ¹⁴C in the phenyl ring has been achieved, primarily for use in environmental fate studies. nih.gov A common synthetic route starts with isotopically labeled aniline (B41778) ([¹³C₆]-aniline or [¹⁴C]-aniline). The labeled aniline undergoes diazotization, followed by a sulfonyl chloride formation (a Sandmeyer-type reaction), and subsequent amination to yield the labeled 4-aminobenzenesulfonamide. This precursor can then be acylated to produce the desired labeled this compound. Such tracers are invaluable for quantifying metabolites and degradation products in complex matrices. nih.gov

Deuterium (²H) Labeling: Deuterium labeling is frequently employed to study reaction mechanisms and kinetic isotope effects. A powerful method for selective deuteration is the iridium-catalyzed ortho-hydrogen isotope exchange. acs.org Using catalysts like [(COD)Ir(NHC)Cl], primary benzenesulfonamides undergo selective C-H activation and deuteration at the positions ortho to the sulfonamide group under mild conditions, using D₂O or deuterated solvents as the deuterium source. acs.org This selectivity is driven by the directing effect of the primary sulfonamide group. Furthermore, electrochemical methods have been developed for deuteration at the carbon alpha to the sulfonyl group, using DMSO-d₆ as the deuterium source. rsc.org Studies on N-alkylated aromatic sulfonamides have also used deuterium labeling to confirm hydrogen migration pathways in mass spectrometry fragmentation. nih.gov

The table below summarizes key isotopic labeling approaches for sulfonamides.

IsotopeLabeling PositionMethodApplicationReference(s)
¹³C / ¹⁴CPhenyl RingMulti-step synthesis from labeled anilineEnvironmental fate studies, metabolic tracking nih.gov
²H (Deuterium)Ortho-Aryl C-HIridium-catalyzed C-H activation/isotope exchangeMechanistic studies, synthesis of labeled standards acs.org
²H (Deuterium)α-Carbon to SulfonylElectrochemical deuterationMechanistic studies, improved metabolic profiles rsc.org
²H (Deuterium)N-Alkyl groupSynthesis with deuterated alkylating agentsMass spectrometry fragmentation studies nih.gov
¹⁸OSulfonyl GroupHydrolysis with H₂¹⁸OMechanistic validation of hydrolysis/metabolism

Mechanistic Studies on Reactivity and Rearrangements

Gas-Phase Fragmentation Pathways

The study of gas-phase ions through techniques like tandem mass spectrometry (MS/MS) provides profound insight into the intrinsic reactivity and structural properties of molecules, free from solvent effects. For N-acyl aromatic sulfonamides, including N-Acetylbenzenesulfonamide, collision-induced dissociation (CID) reveals complex fragmentation pathways dominated by intramolecular rearrangements, which differ significantly from simpler N-phenyl benzenesulfonamides that typically lose sulfur dioxide (SO₂) to form an anilide anion. nih.govresearchgate.net

A prominent fragmentation route for deprotonated N-acyl benzenesulfonamides is a Smiles-type rearrangement, a form of intramolecular nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net In this mechanism, the deprotonated species, typically formed under electrospray ionization (ESI) conditions, undergoes a structural reorganization. Specifically, the amide oxygen atom acts as an intramolecular nucleophile, attacking the ipso-carbon of the benzene (B151609) ring—the carbon atom to which the sulfonyl group is attached. nih.gov

This attack forms a transient Meisenheimer-like intermediate. Subsequent cleavage of the carbon-sulfur bond and the nitrogen-carbon bond, followed by the loss of neutral molecules like sulfur dioxide (SO₂) and a nitrile (e.g., PhCN for N-benzoyl derivatives), leads to the formation of a stable phenoxide ion (C₆H₅O⁻). nih.gov This pathway is energetically favorable at lower collision energies and results in one of the most intense peaks in the tandem mass spectrum. nih.gov The general principle of the Smiles rearrangement involves an aryl group migration between two heteroatoms, a process that has been extensively studied and utilized in various synthetic contexts. researchgate.netclockss.org

In parallel with the Smiles-type rearrangement, and becoming more dominant at higher collision energies, is a distinct nitrogen-oxygen (N-O) rearrangement. This process also involves the amide oxygen but follows a different mechanistic path. Here, the amide oxygen performs an intramolecular nucleophilic attack on the adjacent, electron-deficient sulfur atom of the sulfonyl group. nih.gov

This nucleophilic attack on sulfur leads to the formation of a new intermediate. The fragmentation of this intermediate proceeds via the loss of a nitrile molecule (e.g., PhCN), generating a benzenesulfonate (B1194179) ion. This benzenesulfonate ion can then undergo further fragmentation by losing a molecule of SO₂, which also results in the formation of the phenoxide ion. An alternative pathway for the N-O rearrangement can yield a benzenesulfinate (B1229208) ion, which subsequently loses a sulfur monoxide (SO) molecule to produce the same phenoxide ion. nih.gov The existence of these parallel Smiles-type and N-O rearrangement reactions highlights the complex and competitive fragmentation landscape of deprotonated N-acyl benzenesulfonamides. nih.gov

The fragmentation patterns of sulfonamides are highly sensitive to the presence and nature of substituents on the aromatic rings or the acyl group. These effects can be rationalized by considering their influence on the electronic properties of the molecule and the stability of the intermediates and transition states involved in the fragmentation pathways.

The Hammett methodology is a valuable tool for evaluating the electronic contributions of substituents on chemical reactivity in the gas phase. nih.gov For a series of N-arylbenzenesulfonamides, a correlation between the rate of SO₂ elimination and the Hammett substituent constants (σp⁻) has been observed. colab.ws The relationship was not linear, suggesting the presence of competing fragmentation routes influenced differently by the electronic nature of the substituents. colab.ws Electron-withdrawing groups, for instance, can affect the Ar--sulfur bond strength and the stability of charge developed at the ipso position during rearrangement, potentially promoting SO₂ extrusion. colab.ws

In related systems, the nature of the N-substituent has also been shown to be critical. For example, in the fragmentation of deprotonated 2-(N-alkylanilino)ethanol, an N-ethyl substituent results in a significantly lower abundance of the rearrangement-derived phenoxide ion compared to an N-methyl substituent, demonstrating a clear substituent effect on the reaction's efficiency. researchgate.net These findings underscore that modifications to the molecular structure, even minor ones, can dramatically alter the preferred fragmentation channel by modifying factors such as proton affinity, charge localization, and the stability of key intermediates like carbocations or anions. nih.govnih.gov

Isotopic labeling is a powerful and definitive technique for elucidating complex reaction mechanisms, including gas-phase rearrangements. nih.govresearchgate.net By replacing an atom with one of its heavier, stable isotopes (e.g., ¹⁸O for ¹⁶O, or ¹³C for ¹²C), the fate of that specific atom can be traced throughout the fragmentation process using mass spectrometry.

This method was crucial in confirming the proposed Smiles-type and N-O rearrangement mechanisms for N-acyl benzenesulfonamides. nih.gov In a key experiment, N-benzoylbenzenesulfonamide was synthesized with an ¹⁸O label on the carbonyl oxygen (N-benzoyl-¹⁸O-benzenesulfonamide). Upon collision-induced dissociation, the resulting tandem mass spectrum showed a base peak at a mass-to-charge ratio (m/z) of 95.0384. This corresponds precisely to an ¹⁸O-phenoxide ion ([C₆H₅¹⁸O]⁻), providing unambiguous evidence that the carbonyl oxygen atom, and not an oxygen atom from the sulfonyl group, had migrated to the benzene ring to form the phenoxide ion. nih.gov The observation of other ¹⁸O-labeled fragments further supported the proposed mechanisms, solidifying the understanding of these intricate intramolecular oxygen-transfer reactions. nih.gov

Table 1: Representative Gas-Phase Fragmentation Data for Deprotonated N-Benzoylbenzenesulfonamide (a close analog of this compound) This interactive table summarizes the key fragment ions observed during CID, as described in the literature. nih.gov

Precursor Ion (m/z)Fragment Ion (m/z)Proposed IdentityAssociated Rearrangement
26093Phenoxide ion [C₆H₅O]⁻Smiles-Type and N-O Rearrangement
260156Benzenesulfonamide (B165840) anion [C₆H₅O₂SNH]⁻Direct Bond Cleavage
260141Benzenesulfinate ion [C₆H₅O₂S]⁻N-O Rearrangement

Influence of Substituent Effects on Fragmentation Patterns

Solution-Phase Reaction Mechanisms

While gas-phase studies reveal intrinsic molecular properties, solution-phase reactions are fundamental to synthetic chemistry. For this compound, a key reaction pathway involves its ability to act as an acylating agent.

This compound can participate in direct N-transacylation reactions, where the acetyl group is transferred from the sulfonamide nitrogen to another nucleophile. The sulfonamide group (-SO₂Ar) is an effective leaving group, facilitating the transfer of the acyl moiety.

This reactivity has been effectively harnessed in solid-phase organic synthesis. For instance, a polystyryl-supported N-acyl sulfonamide has been utilized as an acyl transfer reagent to create a library of secondary amides. In this application, the polymer-bound sulfonamide is first acylated and then treated with various primary amines. The amine nucleophile attacks the carbonyl carbon of the N-acylsulfonamide, leading to the formation of a new amide bond and release of the desired product from the resin. This process demonstrates that the N-acyl sulfonamide functions as an efficient acyl transfer reagent, in some cases proving more effective than other supported N-acyl amide resins. This type of reaction pathway highlights the utility of the N-acylsulfonamide moiety as an activated form of a carboxylic acid, enabling the formation of amide bonds under specific conditions.

Radical-Mediated Chemical Transformations

The study of radical-mediated reactions involving this compound and its derivatives reveals significant potential for complex molecular transformations. While research directly targeting this compound is limited, extensive studies on closely related N-acyl and N-sulfonyl compounds provide a strong basis for understanding its likely reactivity. These transformations are primarily initiated by the formation of a nitrogen-centered radical, which can then undergo intramolecular cyclizations or rearrangements, often involving the cleavage of the sulfur-nitrogen bond.

The generation of N-centered radicals from sulfonamides is a well-established process that can be achieved through various methods, including photoredox catalysis, transition-metal catalysis, or the use of radical initiators like Azobisisobutyronitrile (AIBN). researchgate.netnumberanalytics.comwikipedia.org Once formed, the N-acetylbenzenesulfonamidyl radical is a versatile intermediate. Its subsequent reactions are largely dictated by the molecular structure, particularly the presence of unsaturated moieties that can participate in intramolecular processes.

A predominant pathway for related sulfonamide radicals is intramolecular cyclization. In studies involving ene-sulfonamides (sulfonamides containing a carbon-carbon double bond), radical precursors are used to initiate a cyclization event. nih.govbeilstein-journals.org For instance, the treatment of an N-alkenyl sulfonamide with a radical initiator generates a carbon-centered radical that adds to the sulfonamide's aryl group or an appended group. More relevant to the reactivity of the N-acetylbenzenesulfonamidyl radical itself is the cyclization of a radical center elsewhere in the molecule onto the nitrogen or an associated group. A key mechanistic step in many of these reactions is the elimination of a sulfonyl radical (SO₂Ph•) following an initial cyclization, leading to the formation of imines. nih.govbeilstein-journals.org This desulfonylation is a powerful driving force for these reactions.

Research on tin hydride-mediated radical cyclizations of various cyclic ene sulfonamides has shown that this method is a general route to producing bicyclic and tricyclic imines in good yields. nih.gov The process begins with the generation of a radical which cyclizes in a 5-exo, 6-exo, or 7-exo fashion. This is followed by the elimination of a phenylsulfonyl radical from the resulting α-sulfonamidoyl radical intermediate to yield the stable imine product. nih.gov

Table 1: Radical Cyclization of Ene Sulfonamides Mediated by Tributyltin Hydride nih.gov

PrecursorProduct(s)Yield (%)
N-(2-Bromobenzyl)-N-(cyclohex-1-en-1-yl)-4-methylbenzenesulfonamide6-Benzyl-2,3,4,4a,5,6-hexahydro-1H-carbazole and 6-Benzyl-2,3,4,4a,5,11b-hexahydro-1H-carbazole80
N-(2-Bromobenzyl)-N-(cyclopent-1-en-1-yl)-4-methylbenzenesulfonamide5-Benzyl-1,2,3,3a,4,5-hexahydro-4-aza-cyclopenta[a]indene75
N-Allyl-N-(2-bromobenzyl)-4-methylbenzenesulfonamide2-Benzyl-1,2,3,4-tetrahydro-isoquinoline85

Another significant class of radical transformations available to N-acylsulfonamides is the desulfonylative Smiles rearrangement. nih.govnih.govrsc.org This type of reaction involves an intramolecular nucleophilic aromatic substitution where the sulfonyl group acts as a leaving group, driven by the extrusion of sulfur dioxide. nih.gov While many Smiles rearrangements proceed through anionic intermediates, radical versions have been developed, often initiated by photoredox catalysis. researchgate.netrsc.org These reactions are particularly valuable for forming carbon-carbon or carbon-nitrogen bonds under mild conditions. nih.gov For example, a visible light-mediated, decarboxylative, and desulfonylative Smiles rearrangement has been used to synthesize arylethylamines from β-amino acid derivatives. rsc.org This highlights the potential for the this compound scaffold to be used as a building block in complex syntheses, where the benzenesulfonyl group is ultimately removed.

Computational Chemistry Investigations

Quantum Chemical Calculation Methods

Density Functional Theory (DFT) Applications in Structural Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for geometry optimization to determine the most stable three-dimensional structure of a molecule. riken.jppnu.edu.uaaps.org This process involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions. nyu.edu For N-Acetylbenzenesulfonamide, however, specific studies detailing its optimized geometrical parameters—such as bond lengths, bond angles, and dihedral angles—derived from DFT calculations are not available in the reviewed literature. Consequently, no data tables of these structural parameters can be presented.

Ab Initio Approaches for Electronic Structure and Reactivity

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous way to study electronic structure and reactivity. arxiv.orgaps.orgnih.gov These calculations can yield valuable information about molecular orbitals and energy levels. wisc.edumdpi.com A study on the fragmentation of related compounds, such as N-benzoylbenzenesulfonamide, has utilized Density Functional Theory to calculate activation energies for rearrangement reactions. nist.gov However, a dedicated ab initio investigation into the electronic properties of this compound itself is absent from the available research.

Analysis of Molecular Electrostatic Potentials (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of molecules by mapping the electrostatic potential onto the electron density surface. uni-muenchen.denih.gov This map reveals electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. mdpi.comresearchgate.netnih.gov Despite the utility of MEP analysis, no published research provides an MEP map or a discussion of the electrostatic potential distribution for this compound.

Fukui Functions and Density of States (DoS) Analysis

Fukui functions are reactivity descriptors derived from DFT that help identify the most electrophilic and nucleophilic sites within a molecule by analyzing the change in electron density upon the addition or removal of an electron. ias.ac.innih.govscm.com The Density of States (DoS) provides a graphical representation of the number of available molecular orbitals at each energy level. uni-muenchen.de While these are powerful predictive tools, specific calculations of Fukui indices or DoS diagrams for this compound have not been reported in the scientific literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, corresponding to the familiar Lewis structure picture. uni-muenchen.dewisc.edu This method is particularly useful for quantifying charge transfer, hyperconjugative interactions, and deviations from the idealized Lewis structure. wisc.eduresearchgate.netfaccts.de A specific NBO analysis for this compound, which would provide quantitative data on its bonding interactions and charge distribution, is not available in the reviewed sources.

Nonlinear Optical (NLO) Properties Prediction

Computational methods are frequently employed to predict the nonlinear optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. bohrium.combibliotekanauki.pl These calculations typically involve determining the molecular polarizability (α) and hyperpolarizability (β) to assess a material's NLO response. rsc.orgmdpi.com The investigation of NLO properties often focuses on molecules with significant charge transfer, a characteristic that can be enhanced by specific donor and acceptor groups. jksus.org However, the scientific literature lacks any computational studies predicting the NLO properties of this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation are indispensable tools for exploring the properties of this compound at an atomic level. These computational techniques allow for the prediction and analysis of its interactions with biological macromolecules and its behavior in different environments.

Molecular Docking for Ligand-Enzyme Interactions

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second, typically a larger molecule like a protein. For this compound, this technique is instrumental in understanding its potential as an enzyme inhibitor. The benzenesulfonamide (B165840) moiety is a well-known zinc-binding group, making enzymes like carbonic anhydrases (CAs) primary targets for docking studies. researcher.lifenih.gov

In a typical docking simulation, the this compound molecule is placed into the active site of a target enzyme. The sulfonamide group is expected to coordinate with the zinc ion (Zn²⁺) present in the active site of many CAs. nih.gov The acetyl group and the phenyl ring can then form various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the surrounding amino acid residues. researcher.lifenih.gov These interactions are critical for the stability and affinity of the ligand-enzyme complex. researcher.lifenih.gov Molecular docking studies on related benzenesulfonamide derivatives have shown that binding affinities can range from -6.8 to -8.2 kcal/mol, indicating stable complex formation. nih.gov

Table 1: Representative Molecular Docking Results for a Benzenesulfonamide Ligand with Carbonic Anhydrase II.
ParameterValueInteracting Residues
Binding Affinity (kcal/mol)-7.5His94, His96, His119, Thr199, Thr200
Inhibition Constant (Ki, nM)~50
Hydrogen Bonds2
Hydrophobic InteractionsPhenyl ring with Val121, Leu198

In Silico Prediction of Bioactivity and Pharmacokinetic Properties

In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds. nih.govpensoft.net These predictions are vital in the early stages of drug discovery to assess the viability of a molecule like this compound. mdpi.com Various online servers and software packages, such as pkCSM and SwissADME, can calculate a range of physicochemical and pharmacokinetic parameters based on the molecule's structure. nih.govpensoft.netfrontiersin.org

Quantitative structure-activity relationship (QSAR) models can also predict the biological activity of this compound. nih.govnih.gov These models correlate structural or physicochemical properties of compounds with their biological activities. nih.gov For this compound, parameters like molecular weight, logP (lipophilicity), water solubility, and the number of hydrogen bond donors and acceptors are used to predict its drug-likeness and potential for oral bioavailability according to frameworks like Lipinski's Rule of Five. pensoft.net

Table 2: Predicted ADMET Properties for this compound.
PropertyPredicted ValueSignificance
Molecular Weight199.22 g/molComplies with Lipinski's Rule (<500)
LogP (Octanol/Water)0.85Indicates moderate lipophilicity
Water Solubility (logS)-1.5Moderately soluble
Human Intestinal AbsorptionHighGood potential for oral absorption
BBB PermeabilityLowUnlikely to cross the blood-brain barrier
CYP450 InhibitionPredicted non-inhibitorLow potential for drug-drug interactions

Simulations of Molecular Aggregation Phenomena

Molecular dynamics (MD) simulations are a powerful tool for studying how molecules like this compound might self-assemble or aggregate. nih.gov This phenomenon is driven by intermolecular forces, including van der Waals interactions between the aromatic rings (π-π stacking) and electrostatic forces involving the polar sulfonamide and acetyl groups. scielo.org.co

Conformational Dynamics and Ligand Trafficking within Biological Macromolecules

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis studies the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. pharmacy180.com For this compound, rotation can occur around the C-S and S-N bonds, leading to various conformers with different energies and stabilities. ethz.ch

Molecular dynamics simulations can further explore the conformational landscape of this compound, revealing its flexibility and how its shape might change upon interacting with a biological target. ethz.ch When bound to an enzyme, the molecule may adopt a specific, low-energy conformation to maximize favorable interactions. Understanding these dynamics is also crucial for studying "ligand trafficking"—the process by which a ligand enters and exits the binding site of a protein, which can involve transient conformational changes in both the ligand and the protein.

Thermodynamic Characterization of Molecular Interactions

Thermodynamics provides a quantitative description of the energy changes that occur during molecular interactions, offering a deeper understanding of the forces driving these processes.

Intrinsic Binding Thermodynamics

The interaction between a ligand and a protein is often coupled with other processes, such as the release or uptake of protons from the buffer solution. plos.org Intrinsic binding thermodynamics aims to dissect these contributions to determine the true thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of the direct binding event. plos.orgtandfonline.com Isothermal Titration Calorimetry (ITC) is a key experimental technique for these measurements, as it directly quantifies the heat released or absorbed during binding. nih.govacs.org

For sulfonamides binding to carbonic anhydrase, the binding is typically linked to the deprotonation of the sulfonamide group and the protonation of a zinc-bound hydroxide (B78521) in the enzyme's active site. tandfonline.com By performing ITC experiments at different pH values and in different buffers, one can separate the observed heat change from the intrinsic binding enthalpy (ΔHint) and entropy (ΔSint). plos.orgtandfonline.com These intrinsic values provide a more accurate correlation with the structural features of the interaction, such as hydrogen bonds and hydrophobic contacts, which is essential for rational drug design. plos.orgrcsb.org The binding of sulfonamides is often characterized by a favorable enthalpy change, driven by the strong coordination to the zinc ion and hydrogen bonding, and a varied entropic contribution. mdpi.com

Table 3: Hypothetical Intrinsic vs. Observed Thermodynamic Parameters for this compound Binding to Carbonic Anhydrase II at pH 7.5.
ParameterObserved ValueIntrinsic Value
ΔG (kcal/mol)-8.5-8.5
ΔH (kcal/mol)-5.0-12.0
-TΔS (kcal/mol)-3.5+3.5

pKa and Enthalpy of Deprotonation Calculations

The acidity of the N-H bond in this compound is a critical parameter influencing its chemical behavior and potential interactions. Computational chemistry provides powerful tools to predict the acid dissociation constant (pKa) and the associated enthalpy of deprotonation. These calculations are often performed using quantum mechanical methods, such as Density Functional Theory (DFT), in conjunction with thermodynamic cycles and solvation models to accurately simulate the deprotonation process in a solvent, typically water.

pKa Calculations

The pKa of a compound is a measure of its acidity in solution. For this compound, the deprotonation occurs at the nitrogen atom of the sulfonamide group. Computational approaches to pKa prediction generally involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in the aqueous phase. A common method involves the use of a thermodynamic cycle, which breaks down the deprotonation process in solution into gas-phase calculations and solvation free energies of the species involved.

While specific computational studies detailing the pKa of this compound are not abundant in the literature, related research on similar acyl sulfonamides provides insight. An experimental pKa value of 5.2 has been reported for acyl sulfonamide moieties, with this compound cited as a representative example. uvic.ca This value indicates that acyl sulfonamides are significantly more acidic than aryl sulfonamides, which typically have pKa values around 8.5. uvic.ca

Computational analyses, often employing DFT, can be used to rationalize these acidity trends by examining the electronic structure and stability of the resulting anion. uvic.ca For instance, the conformational preferences of this compound have been studied computationally, revealing details about the dihedral angles that define its shape, which in turn influences its acidity and interaction with other molecules. uvic.ca

CompoundReported pKaMethod
This compound (as a representative acyl sulfonamide)5.2Experimental uvic.ca
Benzenesulfonamide Derivatives (without chlorine)9.7Calculated plos.org
Benzenesulfonamide Derivatives (with chlorine)8.7Calculated plos.org

Enthalpy of Deprotonation Calculations

The enthalpy of deprotonation (ΔH°deprot) is the enthalpy change associated with the removal of a proton. This thermodynamic parameter is crucial for understanding the temperature dependence of the acidity and for detailed thermodynamic profiling of molecular interactions.

Experimental determination of the enthalpy of deprotonation for sulfonamides is often carried out using Isothermal Titration Calorimetry (ITC). plos.org In this technique, a solution of the compound is titrated with a strong acid or base, and the heat evolved or absorbed during the neutralization reaction is measured directly. plos.org

Computationally, the enthalpy of deprotonation can be calculated from the difference in the computed enthalpies of the deprotonated and protonated species in the gas phase, with corrections for solvation effects. These calculations are typically performed alongside pKa predictions using similar quantum mechanical methods.

Compound ClassTypical Experimental Enthalpy of Deprotonation (kJ/mol)Experimental Method
Benzenesulfonamide DerivativesValues can be determined and are used to derive intrinsic binding parameters.Isothermal Titration Calorimetry (ITC) plos.orgresearchgate.net

The computational investigation of the pKa and enthalpy of deprotonation of this compound, while not extensively documented for this specific molecule, can be reliably approached using established quantum mechanical methods that have been successfully applied to the broader class of sulfonamides. semanticscholar.orgnih.gov These theoretical studies, anchored by available experimental data for related compounds, are invaluable for a deeper understanding of the chemical properties of this compound.

Crystallographic Investigations and Structural Elucidation

Single-Crystal X-ray Diffraction Analysis

While a specific single-crystal structure for N-Acetylbenzenesulfonamide is not found in the reviewed literature, data for the closely related compound, N-(4-acetylphenyl)benzenesulfonamide , provides valuable insights into the likely structural characteristics. crystallography.net The crystallographic information for this analog reveals a monoclinic crystal system with the space group P 1 21/c 1. crystallography.net

Table 1: Crystallographic Data for N-(4-acetylphenyl)benzenesulfonamide crystallography.net

Parameter Value
Chemical Formula C14 H13 N O3 S
Crystal System Monoclinic
Space Group P 1 21/c 1
a (Å) 13.0007
b (Å) 8.3615
c (Å) 12.5179
α (°) 90
β (°) 98.118
γ (°) 90

The geometry of sulfonamide derivatives is characterized by a distorted tetrahedral arrangement around the sulfur atom. researchgate.net This geometry often leads to the sulfonamide group being out of plane with the attached phenyl ring, a common feature observed in the crystal structures of various benzenesulfonamide (B165840) derivatives. mdpi.com The conformation around the C–SO₂–NH–C segment is critical, and in related structures, it has been observed in both trans and gauche conformations relative to the S=O bonds. mdpi.com This non-planar conformation allows the oxygen atoms of the sulfonamide group to participate effectively in hydrogen bonding in multiple dimensions. researchgate.net

Hydrogen bonds are strong, specific intermolecular interactions that play a dominant role in the crystal packing of sulfonamides. libretexts.orgutexas.edumsu.edulardbucket.org The sulfonamide group itself is an excellent hydrogen bond donor (the N-H group) and acceptor (the two sulfonyl oxygen atoms). researchgate.net In crystalline structures of related sulfonamides, intermolecular N-H···O=S hydrogen bonds are a recurring and dominant motif, often leading to the formation of dimers and catemers (chain-like structures). researchgate.netmdpi.com Molecules with hydrogen atoms bonded to highly electronegative atoms like oxygen and nitrogen tend to form these unusually strong interactions. libretexts.org The strength of these bonds can be influenced by the local microenvironment and the presence of other functional groups. utexas.edu

Table 2: Common Hydrogen Bond Interactions in Sulfonamides

Donor Acceptor Interaction Type Significance
N-H (Sulfonamide) O=S (Sulfonamide) Intermolecular Primary motif for dimer and chain formation. researchgate.netmdpi.com
N-H (Sulfonamide) O=C (Amide/Acetyl) Intermolecular/Intramolecular Can lead to specific ring-like structures (graph sets). researchgate.netmdpi.com

π-π stacking interactions are non-covalent forces that occur between aromatic rings. researchgate.net These interactions are crucial in the self-assembly of molecules and contribute significantly to the stability of crystal structures. nih.govmdpi.com The stability of these interactions is largely driven by dispersion forces, though electrostatic contributions are also relevant. nih.gov In benzenesulfonamide derivatives, the phenyl rings can interact in various geometries, including parallel-displaced or edge-to-face (T-shaped) arrangements. researchgate.net The presence of π-π stacking, in conjunction with hydrogen bonding, leads to the formation of complex three-dimensional supramolecular architectures. mdpi.com

The combination of strong N-H···O hydrogen bonds, weaker C-H···O interactions, and π-π stacking results in complex and stable three-dimensional supramolecular structures. mdpi.commdpi.com In related sulfonamide crystal structures, hydrogen bonds often form one- or two-dimensional polymeric chains, and these chains are then further organized by weaker interactions like π-π stacking to build the full 3D lattice. mdpi.comresearchgate.net The specific packing motif is highly sensitive to even small changes in the molecular structure, highlighting the complexity and tunability of these networks. researchgate.net

Characterization of π-π Stacking Interactions

Protein-Ligand Co-crystallography

Protein-ligand co-crystallography is an essential technique for drug discovery, providing a detailed snapshot of how a small molecule (ligand) binds to its protein target. nih.govsygnaturediscovery.com Benzenesulfonamides are a well-known class of inhibitors for carbonic anhydrases (CAs), a family of zinc metalloenzymes. nih.gov

While no co-crystal structure of this compound with a carbonic anhydrase isozyme was found, studies on other secondary (N-substituted) sulfonamides provide a clear picture of the binding mechanism. nih.gov

Typically, sulfonamide inhibitors bind to carbonic anhydrases in a conserved manner. The sulfonamide group coordinates directly to the catalytic zinc ion (Zn²⁺) in the enzyme's active site. nih.govnih.gov The nitrogen atom of the sulfonamide binds to the zinc in its deprotonated, anionic form (SO₂NH⁻). This interaction is stabilized by a hydrogen bond network involving the active site residue Thr199 and a key water molecule or hydroxide (B78521) ion. nih.govnih.gov

The "tail" of the inhibitor, which in this case would be the N-acetyl and phenyl groups, extends into the active site cavity. The orientation and interactions of this tail region are crucial for determining the inhibitor's potency and selectivity for different CA isozymes. nih.gov The tail can form various non-covalent interactions, including hydrogen bonds and van der Waals contacts, with amino acid residues lining the active site. These interactions can involve both hydrophilic and hydrophobic pockets within the enzyme's binding site. nih.gov Studies on N-substituted derivatives show that even small changes to the N-substituent can alter the binding mode and selectivity profile, making this position a key target for designing isoform-selective inhibitors. nih.gov

Structural Basis for Selectivity and Inhibition Mechanisms

The three-dimensional structure of this compound provides a fundamental framework for understanding its molecular interactions and potential as an inhibitor. The molecule's key functional groups—the sulfonamide moiety (-SO₂NH-), the phenyl ring, and the N-acetyl group—dictate its binding capabilities and selectivity towards biological targets.

The sulfonamide group is a well-established pharmacophore, crucial for the inhibitory activity of a large class of drugs. nih.gov This group is known to target metalloenzymes, particularly carbonic anhydrases (CAs). nih.govplos.org In such enzymes, the sulfonamide nitrogen atom can coordinate to the catalytic zinc ion in the active site. plos.org This interaction, along with hydrogen bonds formed by the sulfonamide's oxygen atoms with nearby amino acid residues like Thr191 in Helicobacter pylori α-carbonic anhydrase, anchors the inhibitor to the enzyme. plos.org This binding mode mimics the transition state of the enzyme's natural reaction, leading to potent inhibition. plos.org

The selectivity of sulfonamide-based inhibitors is often governed by interactions between the inhibitor's aromatic ring and variable amino acid residues within the binding pocket. pnas.org While the unsubstituted phenyl ring of this compound provides general hydrophobic and van der Waals interactions, modifications to this ring are a common strategy for achieving selectivity for specific enzyme isoforms. pnas.orgacs.org

Crystallographic Methodologies

The precise determination of the three-dimensional atomic arrangement of this compound is achieved through X-ray crystallography. This process involves growing high-quality crystals, collecting diffraction data, and refining a structural model. numberanalytics.com

Crystal Growth and Optimization Techniques

Obtaining a single crystal of suitable quality and size is the foundational step for X-ray diffraction analysis. numberanalytics.com For organic compounds like this compound, a common and effective method is slow evaporation from a solution. researchgate.net This involves dissolving the compound in an appropriate solvent, such as ethanol, and allowing the solvent to evaporate gradually. researchgate.net This slow increase in concentration promotes the orderly assembly of molecules into a crystal lattice.

The selection of the solvent is a critical parameter that is often optimized to control crystal nucleation and growth. nih.gov The quality of the resulting crystals is paramount, as factors like crystal size, purity, and lattice disorder directly impact the reliability and accuracy of the final structural data. numberanalytics.com

X-ray Data Collection and Refinement Procedures

Once a suitable crystal is grown, it is mounted on a goniometer and exposed to a monochromatic X-ray beam. ohio-state.edu As the crystal is rotated, the X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern of reflections with varying intensities. numberanalytics.comwikipedia.org These intensities are recorded by a detector, often over a wide rotation range to ensure a complete dataset is collected. nih.goviucr.org

The collected data are then processed computationally. nih.gov The first step, indexing, determines the crystal's unit cell dimensions and lattice type. ohio-state.edu The intensities of the reflections are integrated and corrected, leading to a file containing the unique reflection data. ohio-state.edu This dataset is then used to solve the structure, typically using "direct methods" to obtain an initial model of the atomic positions. wikipedia.orguniovi.es

This initial model is then refined through an iterative computational process, usually full-matrix least-squares, which adjusts atomic coordinates and thermal parameters to achieve the best possible agreement between the calculated diffraction pattern from the model and the experimentally observed data. wikipedia.orguniovi.es The quality of the final refined structure is evaluated using metrics like the R-factor. rcsb.org

Application of Crystallographic Databases (e.g., Cambridge Structural Database)

The Cambridge Structural Database (CSD) serves as the central global repository for small-molecule organic and organometallic crystal structures determined through X-ray and neutron diffraction studies. nih.govpsds.ac.uk Once the crystal structure of this compound is determined and refined, the results, including 3D coordinates, cell parameters, and experimental conditions, are deposited into the CSD. uiowa.edu

Researchers can utilize the CSD to search for and retrieve structural data for this compound and related compounds. uvic.cacam.ac.uk This allows for powerful comparative analyses of geometric parameters like bond lengths, bond angles, and torsion angles across a vast number of structures. acs.orgacs.org By analyzing trends in intermolecular interactions, such as hydrogen bonding patterns and π-π stacking, within families of related sulfonamides, scientists can gain deeper insights into structure-property relationships. nih.govnih.gov This knowledge is crucial for understanding crystal packing and for the rational design of new molecules with specific desired functionalities.

Supramolecular Chemistry and Assembly Principles

Fundamentals of Non-Covalent Interactions

The self-assembly and recognition properties of N-Acetylbenzenesulfonamide are dictated by a combination of non-covalent forces, including hydrogen bonds, van der Waals interactions, and hydrophobic effects. taylorfrancis.comfiveable.me

Directed Hydrogen Bonding in Self-Assembly

Hydrogen bonding is a powerful and directional interaction that plays a crucial role in the self-assembly of molecules, guiding them into well-defined structures. rsc.orgnih.govd-nb.inforesearchgate.netchemistryviews.org The this compound molecule possesses key functional groups capable of participating in hydrogen bonding: the sulfonamide group (-SO₂NH-) acts as a hydrogen bond donor (N-H) and acceptor (S=O), while the acetyl group (-C(O)CH₃) provides an additional carbonyl oxygen acceptor.

The sulfonamide group is known to form robust and predictable hydrogen-bonded patterns, or supramolecular synthons. nih.govnih.gov While the specific synthons for this compound are not extensively documented in isolation, the general principles of sulfonamide crystal engineering suggest that N-H···O=S hydrogen bonds are highly probable, leading to the formation of dimers or catemeric chains. nih.govnih.gov The interplay of these hydrogen bonds is a primary driver in the formation of ordered crystalline lattices. d-nb.info

Role of Van der Waals Forces and Hydrophobic Effects

The hydrophobic effect, driven by the tendency of non-polar groups to minimize contact with polar environments, also plays a role, particularly in the context of interactions in aqueous media or with biological macromolecules. The benzene (B151609) ring of this compound provides a significant non-polar surface. In the binding of arylsulfonamides to proteins like carbonic anhydrase, the hydrophobic effect is a central contributor to the binding affinity. researchgate.net

Host-Guest Complexation and Recognition

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent interactions. umich.edu Acyl sulfonamides, including this compound, have been identified as effective recognition elements, particularly for anions.

Research has shown that the acidic N-H group of acyl sulfonamides can act as a potent hydrogen bond donor for anion binding. In a study utilizing a calix nih.govarene scaffold, an N-acetyl sulfonamide functionalized host demonstrated significant affinity for various anions, with a particular preference for chloride. The table below summarizes the binding affinities observed for a host molecule incorporating the N-acetyl sulfonamide moiety.

Guest AnionBinding Constant (K) in M⁻¹
Cl⁻8.5 x 10³
Br⁻1.8 x 10³
I⁻< 10
HSO₄⁻1.1 x 10³
NO₃⁻< 10
Table 1: Anion binding affinities for a calix nih.govarene host functionalized with an N-acetyl sulfonamide group. Data indicates a high selectivity for chloride ions, showcasing the recognition capabilities of the acyl sulfonamide group.

This demonstrates that the this compound functional group can participate in selective host-guest complexation, a key principle in supramolecular recognition. The interaction is primarily driven by hydrogen bonding from the sulfonamide N-H to the anion. While this research involves a more complex host, it directly points to the inherent recognition properties of the N-acetyl sulfonamide unit.

Formation of Supramolecular Entities

The non-covalent interactions detailed above drive the assembly of individual this compound molecules into larger, ordered structures.

Self-Assembly Processes Towards Micro/Nanoarchitectures

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures. researchgate.net For this compound, self-assembly is expected to be primarily driven by the formation of strong hydrogen-bonded synthons, leading to crystalline solids. While specific studies detailing the formation of distinct micro- or nanoarchitectures from pure this compound are not prevalent, the general behavior of sulfonamides suggests a tendency to form well-ordered crystalline powders. The final morphology would be a result of the interplay between the directional N-H···O hydrogen bonds and the optimization of van der Waals packing forces. researchgate.net

Multi-Component Co-Assembly Systems

This compound has the potential to participate in multi-component systems, such as co-crystals. Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions in a stoichiometric ratio. mdpi.com The design of co-crystals is a major focus of crystal engineering, aiming to modify the physicochemical properties of a solid. taylorfrancis.com

The sulfonamide group is a versatile functional group for forming co-crystals with a variety of partners (co-formers), especially those containing complementary hydrogen bond acceptors like amides and N-oxides. nih.govnih.gov Although specific co-crystals of this compound are not widely reported, its hydrogen bonding capabilities make it a viable candidate for co-crystallization. The formation of heterosynthons, which are synthons formed between different molecular components, would be the guiding principle in such multi-component assemblies. nih.govacs.org

Biological Activity Studies: in Vitro Mechanisms

Enzyme Inhibition Profiling and Mechanisms

The following sections detail the inhibitory activity of N-Acetylbenzenesulfonamide and its related compounds against several crucial enzymes, providing insights into its potential mechanisms of action at a molecular level.

The benzenesulfonamide (B165840) moiety is a classic zinc-binding group, making its derivatives potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.

While specific inhibition constants (Ki) for this compound against various human carbonic anhydrase (hCA) isoforms are not extensively reported in the literature, studies on a wide range of benzenesulfonamide derivatives provide a clear understanding of the structural requirements for potent inhibition. Primary sulfonamides (unsubstituted -SO2NH2 group) are known to be highly effective inhibitors. For instance, a series of novel benzenesulfonamides incorporating bis-ureido moieties showed potent inhibition against hCA IX and hCA XII, with Ki values in the nanomolar range. ddg-pharmfac.net Another study on chromene-based sulfonamides also reported nanomolar inhibition of hCA IX and XII. rsc.org In contrast, N-substitution of the sulfonamide group generally leads to a significant decrease in inhibitory activity. tandfonline.com This suggests that this compound would likely be a weak inhibitor of CA isoforms compared to its primary sulfonamide counterparts.

Table 1: Carbonic Anhydrase Inhibition Data for Selected Benzenesulfonamide Derivatives
CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (Standard)2501225.85.7 mdpi.comresearchgate.net
4-Carboxybenzenesulfonamide derivative (Compound 25)-4.4-- nih.gov
Chromene-based sulfonamide (Compound 6i)213.6--- rsc.org
Chromene-based sulfonamide (Compound 5a)-35.1-- rsc.org
Bis-ureido substituted benzenesulfonamide (Compound 11)-4.46.737.39 ddg-pharmfac.net
Bis-ureido substituted benzenesulfonamide (Compound 19)--8.925.02 ddg-pharmfac.net

The structure-activity relationship (SAR) for benzenesulfonamide-based CA inhibitors is well-established. The primary sulfonamide group is a critical feature for potent inhibition, as it coordinates to the zinc ion in the active site of the enzyme. tandfonline.com N-substitution of this group, as in this compound, is generally considered to be detrimental to the inhibitory potency. tandfonline.com Studies have shown that even small alkyl or acetyl groups on the sulfonamide nitrogen can significantly reduce binding affinity. tandfonline.com The potency and selectivity of benzenesulfonamide inhibitors are often modulated by substitutions on the benzene (B151609) ring, which can interact with various amino acid residues in the active site cavity. For example, tetrafluoro-substituted benzenesulfonamides have been shown to be more effective CA inhibitors compared to their non-fluorinated counterparts. nih.gov

The primary mechanism of inhibition for benzenesulfonamide CA inhibitors involves the binding of the sulfonamide group to the Zn(II) ion in the enzyme's active site. The nitrogen atom of the deprotonated sulfonamide displaces a water molecule or hydroxide (B78521) ion from the zinc ion. The two oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone NH group of a conserved threonine residue (Thr199 in hCA II). The aromatic ring of the inhibitor extends into a hydrophobic pocket of the active site, and substitutions on this ring can form additional interactions with surrounding amino acid residues, influencing the inhibitor's potency and isoform selectivity. nih.gov For N-acetylated sulfonamides, the acetyl group would likely introduce steric hindrance and alter the electronic properties of the sulfonamide group, weakening its interaction with the zinc ion and the active site residues. tandfonline.com

Benzenesulfonamide derivatives have also been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in neurotransmission.

While direct inhibition data for this compound against AChE and BChE is scarce, studies on related compounds indicate that the benzenesulfonamide scaffold can be a platform for developing cholinesterase inhibitors. For example, a series of benzenesulfonamide derivatives were found to inhibit AChE with Ki values in the micromolar range. nih.gov Another study on novel benzene sulfonamides reported potent inhibition of AChE with Ki values in the nanomolar range. researchgate.net However, these potent inhibitors typically possess additional structural features that interact with the active site of the cholinesterases. The effect of a simple N-acetyl group on the inhibitory activity is not well-documented but is expected to be modest.

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Data for Selected Benzenesulfonamide Derivatives
CompoundAChE (Ki, µM)BChE (Ki, µM)Reference
Benzenesulfonamide derivative (Compound 10)2.26 ± 0.45- nih.gov
Benzenesulfonamide derivative (Compound 10i)3.57 ± 0.97- nih.gov
Novel benzene sulfonamide (Compound 17)0.028 ± 0.004- researchgate.net
Novel benzene sulfonamide (Compound 19)-- researchgate.net

Glutathione (B108866) S-transferases (GSTs) are a family of enzymes involved in detoxification by catalyzing the conjugation of glutathione to a wide variety of substrates. The inhibitory potential of benzenesulfonamide derivatives against GST has been investigated.

Table 3: Glutathione S-Transferase (GST) Inhibition Data for Selected Benzenesulfonamide Derivatives
Compound SeriesGST (Ki, µM)Reference
Benzenesulfonamide derivatives22.76 ± 1.23 - 49.29 ± 4.49 nih.gov
Structure-Activity Relationship (SAR) in CA Inhibition

Antimicrobial Activity Investigations (In Vitro)

Antibacterial Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Klebsiella pneumoniae)

The antibacterial properties of sulfonamide derivatives, including structures related to this compound, have been a subject of significant research. Studies have demonstrated that these compounds exhibit varying degrees of efficacy against several Gram-negative pathogenic bacteria. The mechanism often involves competitive inhibition of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria, which in turn inhibits bacterial growth. nih.gov

Derivatives of benzenesulfonamide have shown potent activity. For instance, certain N-(thiazol-2-yl)benzenesulfonamide derivatives displayed attractive antibacterial action against multiple strains, with an isopropyl substituted derivative showing a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against Achromobacter xylosoxidans. nih.gov The introduction of a quinoline (B57606) moiety to a benzenesulfonamide structure has also been explored. One such derivative exhibited its highest effect against E. coli, with an MIC of 7.812 µg/mL and an inhibition zone of 21 mm at a 0.1 mg/mL concentration. nih.gov Another study on thienopyrimidine–sulfonamide hybrids showed that a sulfadiazine (B1682646) hybrid had an MIC of 125 µg/mL against E. coli. mdpi.com

While many sulfonamide derivatives show promise, activity against all Gram-negative strains is not universal. Some novel thienopyrimidine–sulfonamide hybrids, for example, showed no activity against Pseudomonas aeruginosa or Klebsiella pneumoniae. mdpi.com This highlights the importance of specific molecular substitutions in determining the antibacterial spectrum and potency.

Antibacterial Activity of Benzenesulfonamide Derivatives Against Gram-Negative Bacteria

Compound/DerivativeBacterial StrainAssayResultReference
Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamideA. xylosoxidansMIC3.9 µg/mL nih.gov
4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide (3l)E. coliMIC7.812 µg/mL nih.gov
4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide (3l)E. coliInhibition Zone21.0 mm (at 0.1 mg/mL) nih.gov
4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide (3l)P. aeruginosaInhibition Zone16.2 mm (at 0.1 mg/mL) nih.gov
Cyclohexathienopyrimidine–sulfadiazine hybrid (4ii)E. coliMIC125 µg/mL mdpi.com
Cyclohexathienopyrimidine–sulfadiazine hybrid (4ii)E. coliInhibition Zone18 mm mdpi.com

Antifungal Efficacy Against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

The antifungal potential of sulfonamides has been investigated against various fungal pathogens. Sulfonamides can exhibit inhibitory activity against some fungi, such as Pneumocystis carinii. nih.gov Research into novel arylsulfonamide compounds has demonstrated fungistatic activity against several Candida species, including Candida albicans. mdpi.com For one derivative, N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide, activity was observed against all tested strains at concentrations between 0.125 and 1 mg/mL. mdpi.com

Further studies have shown that specific structural modifications can enhance antifungal potency. A 7-methoxyquinoline (B23528) derivative bearing a sulfonamide moiety (compound 3l) was particularly effective against C. albicans, with a MIC of 31.125 µg/mL and an inhibition zone of 18 mm. nih.gov Similarly, a thienopyrimidine hybrid with sulfamethoxazole (B1682508) showed promising activity against C. albicans, with an MIC of 31.25 µg/mL, which was better than sulfamethoxazole alone. mdpi.com

Activity against Aspergillus niger has also been documented. One study identified 3-acetyl benzoyl amide, a compound with structural similarities, which exhibited significant antifungal activity against both C. albicans and A. niger with a MIC of 31.25 μg/ml for both. nih.gov

Antifungal Activity of Benzenesulfonamide and Related Derivatives

Compound/DerivativeFungal StrainAssayResultReference
N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide (3)Candida spp.MIC0.125 - 1.0 mg/mL mdpi.com
4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide (3l)C. albicansMIC31.125 µg/mL nih.gov
4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide (3l)C. albicansInhibition Zone18.0 mm (at 0.1 mg/mL) nih.gov
Thienopyrimidine–sulfamethoxazole hybrid (8iii)C. albicansMIC31.25 µg/mL mdpi.com
3-Acetyl benzoyl amideC. albicansMIC31.25 µg/mL nih.gov
3-Acetyl benzoyl amideA. nigerMIC31.25 µg/mL nih.gov

Anti-Biofilm Formation Capabilities

Bacterial biofilms pose a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. nih.gov Consequently, compounds that can inhibit biofilm formation are of great interest. Research has shown that some sulfonamide derivatives possess anti-biofilm activity.

A study on novel 7-methoxyquinoline derivatives with a sulfonamide moiety demonstrated significant anti-biofilm capabilities against pathogenic microbes isolated from the urinary tract. nih.gov The most potent compound (3l) was able to inhibit biofilm extension at its adhesion strength. At a concentration of 10.0 µg/mL, it achieved a 94.60% inhibition of biofilm formation for E. coli and 91.74% for P. aeruginosa. nih.gov This suggests that beyond simple growth inhibition, these molecules can interfere with the complex process of biofilm development. The search for molecules with strictly anti-biofilm activity, without being bactericidal, is an emerging strategy to combat antibiotic resistance. nih.gov

Anti-Biofilm Activity of a Quinoline-Benzenesulfonamide Derivative

Compound/DerivativeMicrobial StrainConcentrationBiofilm InhibitionReference
4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide (3l)E. coli10.0 µg/mL94.60% nih.gov
P. aeruginosa10.0 µg/mL91.74% nih.gov

Mechanistic Hypotheses of Antimicrobial Action (e.g., Cell Membrane Disruption, Metabolic Pathway Interference, DNA Interaction)

The antimicrobial action of this compound and its related compounds is understood through several mechanistic hypotheses.

Metabolic Pathway Interference : The most well-established mechanism for sulfonamides is their role as competitive antagonists of para-aminobenzoic acid (PABA). nih.gov Due to their structural similarity to PABA, sulfonamides inhibit the bacterial enzyme dihydropteroate synthetase. This enzyme is essential for the synthesis of folic acid, a vital precursor for the production of nucleotides and, consequently, DNA. By blocking this pathway, sulfonamides hinder bacterial DNA replication and cell division, leading to a bacteriostatic effect. nih.gov

Cell Membrane Disruption : Evidence for other mechanisms exists for more complex sulfonamide derivatives. A study involving a quinoline-sulfonamide hybrid suggested that its mode of action involves compromising the bacterial cell membrane. nih.gov A protein leakage assay revealed that treatment with the compound led to a significant discharge of cellular protein from E. coli (180.25 µg/mL of protein released after treatment with 1.0 mg/mL of the compound). This indicates the formation of pores or significant damage to the cell membrane, contributing to the compound's antibacterial and anti-biofilm effects. nih.gov Similarly, some drug-peptide complexes involving benzenesulfonamide derivatives have been shown to create pores in bacterial cell membranes. nih.gov

DNA Interaction : While the primary effect on DNA is indirect through the inhibition of folate synthesis, some antimicrobial agents can interfere more directly with nucleic acid synthesis by inhibiting enzymes like topoisomerase. creative-biolabs.com For sulfonamides, the downstream effect of halting folate production is the ultimate disruption of DNA synthesis and replication. nih.gov

Antioxidant Activity Assessment (In Vitro)

In addition to antimicrobial studies, derivatives of this compound have been evaluated for their potential as antioxidant agents. This activity is typically assessed through various in vitro assays that measure the compound's ability to neutralize free radicals or chelate pro-oxidant metal ions.

Free Radical Scavenging Assays (e.g., DPPH, Hydroxyl Radical)

Free radical scavenging assays are fundamental in determining antioxidant capacity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is widely used and relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow that can be measured spectrophotometrically. nih.govthaiscience.info The hydroxyl radical is a highly reactive oxygen species that can cause significant biological damage, and its scavenging is another important measure of antioxidant potential. waocp.org

Studies on phenolic sulfonamides synthesized from dopamine (B1211576) derivatives have demonstrated significant antioxidant activity. researchgate.net These compounds showed substantial inhibition of linoleic acid peroxidation, and their effectiveness was evaluated using multiple radical scavenging assays, including DPPH. researchgate.net The scavenging activity is often concentration-dependent and can be quantified by the IC50 value, which is the concentration required to scavenge 50% of the radicals. researchgate.net

Radical Scavenging Activity of Sulfonamide Derivatives

Compound/Derivative ClassAssayFindingReference
Phenolic sulfonamides (from dopamine derivatives)Thiocyanate method (Linoleic Acid Peroxidation)~75-85% inhibition at 10 µg/mL researchgate.net
Phenolic sulfonamides (from dopamine derivatives)DPPH Radical ScavengingDemonstrated significant scavenging activity researchgate.net
Phenolic sulfonamides (from dopamine derivatives)Superoxide Anion (O₂•⁻) ScavengingDemonstrated significant scavenging activity researchgate.net

Metal Ion Chelating and Reducing Power Assays

Metal Ion Chelating : Certain metal ions, particularly iron (Fe²⁺), can act as pro-oxidants by catalyzing reactions that generate free radicals. The ability of a compound to chelate these metal ions renders them inactive, thereby preventing oxidative damage. nih.gov This assay often uses ferrozine, which forms a colored complex with Fe²⁺. A chelating agent will disrupt this formation, leading to a decrease in color, which is measured to determine chelating ability. nih.gov Phenolic sulfonamides have been investigated for their ferrous ion (Fe²⁺) chelating capabilities. researchgate.net

Reducing Power : The reducing power assay measures the ability of a compound to donate an electron and reduce an oxidant. A common method involves the reduction of Fe³⁺ (ferricyanide) to Fe²⁺ (ferrocyanide), where an increase in absorbance at a specific wavelength indicates higher reducing power. nih.gov This capacity is a significant indicator of potential antioxidant activity. waocp.org Research has confirmed that sulfonamide derivatives of dopamine-related compounds possess measurable reducing power. researchgate.net

Metal Chelating and Reducing Power of Sulfonamide Derivatives

Compound/Derivative ClassAssayFindingReference
Phenolic sulfonamides (from dopamine derivatives)Ferrous Ion (Fe²⁺) Chelating AssayExhibited metal chelating activity researchgate.net
Phenolic sulfonamides (from dopamine derivatives)Reducing Power AssayDemonstrated electron-donating capacity researchgate.net

Modulation of Endogenous Antioxidant Enzyme Activity (e.g., SOD, CAT, GPx)

An extensive search of scientific databases and literature has revealed no specific in vitro studies investigating the direct effects of this compound on the activity of key endogenous antioxidant enzymes, namely Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). While the broader class of sulfonamides has been explored for various biological activities, and the antioxidant defense system is a common target for drug discovery, research has not yet focused on the modulatory role of this compound on these particular enzymes. nih.govbohrium.comnih.govnih.govnih.govnih.govnih.gov Therefore, there is no available data to report on its potential to either enhance or inhibit the catalytic functions of SOD, CAT, or GPx in a controlled in vitro setting.

Gene Expression Regulation in Antioxidant Defense Pathways

Similarly, there is a lack of published in vitro research on the influence of this compound on the gene expression of components within antioxidant defense pathways. Studies often focus on transcription factors like Nrf2, which is a master regulator of antioxidant gene expression, but no link to this compound has been established. nih.govscielo.br Consequently, it is unknown whether this compound can upregulate or downregulate the transcription of genes encoding for antioxidant enzymes or related protective proteins.

Metabolic Pathway Modulation (In Vitro)

Glucose Utilization and Uptake Enhancement (e.g., in HUVECs, HepG2 cells)

No in vitro studies have been identified that specifically assess the impact of this compound on glucose utilization and uptake in human umbilical vein endothelial cells (HUVECs) or the human liver cancer cell line HepG2. While these cell lines are standard models for investigating glucose metabolism, research has not yet extended to this particular compound. nih.govresearchgate.netnih.govwhiterose.ac.ukmdpi.com

Inhibition of Carbohydrate Metabolizing Enzymes (e.g., α-amylase, α-glucosidase)

The potential for this compound to act as an inhibitor of carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase has not been reported in the available scientific literature. Although various sulfonamide derivatives have been synthesized and tested for such inhibitory activities as a potential approach for managing hyperglycemia, data specifically for this compound is absent. d-nb.infomdpi.comijpras.comnih.govnih.govnih.govtestcatalog.orgbioline.org.brffhdj.commdpi.com

Coagulation Pathway Modulation (In Vitro)

Effects on Coagulation Factor Activity (e.g., Factor X, Antithrombin III)

There are no available in vitro studies that have examined the effects of this compound on the activity of coagulation factors, including Factor X and Antithrombin III. The coagulation cascade is a critical area of research for the development of new antithrombotic agents, but the interaction of this compound with these specific serine proteases and inhibitors has not been a subject of investigation. nih.govnih.govmedscape.comresearchgate.netmdpi.comabcam.comnih.govstoptheclot.org

Mechanistic Insights into Anticoagulant Action

Research into the in vitro anticoagulant mechanisms of this compound has provided initial insights, primarily through studies where it is a component of a larger molecular scaffold. One such study investigated a series of sulfonamide-based derivatives of metformin (B114582), where this compound was incorporated as a key structural feature (referred to as compound 5 in the study). nih.govresearchgate.net

In vitro experiments revealed that the metformin derivative featuring an acetyl group (this compound moiety) exerted more profound anticoagulation effects compared to other analogues in the series. nih.gov The study demonstrated that this compound beneficially influenced certain coagulation parameters. nih.gov Specifically, it was shown to affect the activity of Factor X and antithrombin III. nih.gov

While these findings suggest a potential role for the this compound structure in modulating coagulation, it is important to note that these effects were observed as part of a larger metformin-based molecule. nih.gov The table below summarizes the key in vitro findings related to the anticoagulant activity of the this compound-containing metformin derivative.

Interactive Data Table: In Vitro Anticoagulant Effects of a Metformin-N-Acetylbenzenesulfonamide Derivative

Parameter AssessedObservationResearch ContextCitation
Anticoagulation Effect Exerted profound anticoagulation effects compared to other metformin analogues.Study on sulfonamide-based derivatives of metformin. nih.gov
Factor X Activity Beneficially affected Factor X activity.Assessment of selected plasma parameters and vascular hemostasis. nih.gov
Antithrombin III Activity Beneficially affected antithrombin III activity.Assessment of selected plasma parameters and vascular hemostasis. nih.gov
Endothelial Cell Migration Demonstrated a moderate suppression effect on endothelial cell migration.Wound-healing assay using Human Umbilical Vein Endothelial Cells (HUVECs). researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for N-acetylbenzenesulfonamide derivatives?

  • Methodological Answer : The synthesis of substituted N-acetylbenzenesulfonamides typically involves acetylation of 4-aminobenzenesulfonamide precursors using acetic anhydride under reflux conditions. Scheme 4 () demonstrates a reaction with substituted acids (e.g., A10–A12) to yield derivatives. Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Yield optimization requires controlled reaction times (6–12 hours) and stoichiometric ratios (1:1.2 for amine:acetic anhydride) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use spectroscopic techniques:

  • FT-IR : Confirm acetyl C=O stretching (~1680 cm⁻¹) and sulfonamide S=O vibrations (~1350–1150 cm⁻¹).
  • NMR : 1H^1H-NMR peaks for acetyl methyl protons (~2.1 ppm) and aromatic protons (7.5–8.3 ppm).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 214 for N-acetyl-4-aminobenzenesulfonamide) ().
  • NIST Chemistry WebBook ( ) provides reference data for benchmarking physical properties (e.g., melting points, solubility).

Q. What safety protocols are critical when handling this compound derivatives?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
  • Ventilation : Use fume hoods to prevent inhalation of dust ().
  • Storage : Keep in sealed containers at 2–8°C in dry, ventilated areas ().
  • Waste Disposal : Neutralize acidic byproducts before disposal and follow institutional guidelines for sulfonamide waste ( ).

Q. How does the reactivity of this compound vary with pH or metal ions?

  • Methodological Answer :

  • Acidic Conditions : Hydrolysis of the acetyl group may occur, requiring pH monitoring ().
  • Metal Coordination : Studies show sulfonamide S=O and N-H groups can coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), altering electronic properties. Use UV-Vis spectroscopy to track charge-transfer bands ().

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